1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester is a bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyridine ring. The molecule features a nitro (-NO₂) substituent at the 3-position of the pyrrolopyridine core and a methyl ester (-COOCH₃) group at the 2-position.
Eigenschaften
Molekularformel |
C9H7N3O4 |
|---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)6-7(12(14)15)5-3-2-4-10-8(5)11-6/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
FDLIVGZFEUHSQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(N1)N=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
The nitration proceeds via the generation of the nitronium ion (NO₂⁺) in the acidic medium, which attacks the electron-rich C-3 position of the pyrrolopyridine ring. The reaction is typically conducted at 0–30°C to minimize side reactions such as oxidation or ester hydrolysis. A representative procedure from Example 14 of outlines:
- Substrate Preparation : Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equiv) is dissolved in concentrated sulfuric acid.
- Nitration : Fuming nitric acid (1.2–1.5 equiv) is added dropwise at 10°C, followed by stirring at room temperature for 30 minutes.
- Workup : The mixture is quenched in ice water, neutralized with sodium hydroxide, and extracted with ethyl acetate. The crude product is purified via crystallization or filtration.
This method achieves quantitative conversion to the nitro derivative, with subsequent hydrolysis to the carboxylic acid yielding 87.3% purity. For the methyl ester target, the hydrolysis step is omitted, and the reaction is terminated after nitration.
Optimization and Challenges
Key challenges include regioselectivity and ester stability . The C-3 position is favored due to the electron-donating effects of the pyrrole nitrogen, but competing reactions at C-5 or over-nitration may occur if temperature control is inadequate. Additionally, prolonged exposure to acidic conditions risks ester hydrolysis, necessitating precise reaction monitoring.
Alternative Synthetic Routes
Multi-Step Synthesis from Pyridine Derivatives
While less common, alternative routes involve constructing the pyrrolopyridine ring with pre-installed nitro and ester groups. For example, Vilsmeier-Haack formylation of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates a formyl intermediate, which can undergo further functionalization. However, this pathway is more relevant to difluoromethyl or aldehyde derivatives and requires additional steps to introduce the nitro group.
Esterification of 3-Nitro-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Another approach involves synthesizing the carboxylic acid derivative followed by esterification. For instance:
- Nitration of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid : The free acid is nitrated using HNO₃/H₂SO₄, analogous to the ester route.
- Esterification : The nitro-substituted acid is treated with diazomethane (CH₂N₂) in methanol to yield the methyl ester.
This method avoids direct handling of diazomethane, a hazardous reagent, by using safer alternatives like methanol/sulfuric acid for esterification. However, it introduces an extra step, potentially reducing overall yield.
Comparative Analysis of Methodologies
The table below summarizes key parameters for the dominant preparation methods:
Key Insights :
- Direct nitration offers superior yield and simplicity, making it the preferred industrial-scale method.
- Esterification of the pre-nitrated acid is advantageous for laboratories lacking nitration infrastructure but suffers from lower efficiency.
Reaction Monitoring and Purification
Analytical Techniques
Purification Strategies
- Crystallization : The crude product is recrystallized from ethanol/water mixtures, achieving >98% purity.
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves minor byproducts but is rarely needed due to the reaction’s high specificity.
Scalability and Industrial Applications
The direct nitration method has been successfully scaled to kilogram quantities in pilot plants, with yields consistently exceeding 90%. Key considerations for large-scale production include:
- Temperature Control : Jacketed reactors maintain 0–30°C during nitric acid addition.
- Waste Management : Neutralization of spent acid with calcium carbonate minimizes environmental impact.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester is a chemical compound in the pyrrolopyridine family, characterized by a pyrrole ring fused to a pyridine ring, with a carboxylic acid group at the 2-position, a nitro group at the 3-position, and a methyl ester group. It has a molecular formula of C9H7N3O4 and a molecular weight of 221.17 g/mol.
Preparation Methods: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester typically involves multi-step reactions. A common synthetic route includes the nitration of a pyrrolo[2,3-b]pyridine precursor, followed by esterification. Nitration is achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures, while esterification involves reacting the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid. Industrial production methods optimize similar steps for large-scale synthesis, using continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester undergoes several chemical reactions:
- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
- Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
- Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products depend on the specific reagents and conditions used; for example, reducing the nitro group yields the corresponding amino derivative.
Biological Activity Overview
1H-Pyrrolo[2,3-b]pyridine derivatives' biological activity has been studied, mainly their role as phosphodiesterase inhibitors and their effects on cellular pathways.
- Phosphodiesterase Inhibition This class of compounds inhibits phosphodiesterase (PDE) enzymes. For example, pyrrolo[2,3-b]pyridine scaffold derivatives have shown selective inhibition against PDE4B, which is implicated in inflammatory responses and various CNS disorders.
- Anti-inflammatory Effects These compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antitumor Activity Certain derivatives are effective against fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors. Compound 4h, for instance, exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. It inhibited proliferation and induced apoptosis in breast cancer cells (4T1) while also reducing their migration and invasion capabilities.
Structure-Activity Relationship (SAR)
SAR studies show how modifications to the pyrrolo[2,3-b]pyridine structure influence biological activity:
- Altering substituents on the nitrogen or carbon atoms within the ring system can enhance selectivity and potency against specific targets like PDE4B or FGFRs.
- The size of the substituents and their hydrophobic characteristics determine the overall efficacy of these compounds.
Comparison with Similar Compounds: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester can be compared with other pyrrolopyridine derivatives:
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester: This compound has a bromine atom at the 5-position instead of a nitro group at the 3-position.
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, methyl ester: This derivative lacks the nitro group and is used in different biochemical applications.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and cancer progression . The inhibition occurs through binding to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Key analogs differ in substituent type, position, and electronic effects:
Key Observations:
- Electronic Effects: The 3-nitro group in the target compound likely increases electrophilicity compared to methyl or methoxy analogs (e.g., 5-methoxy derivative in , % yield), making it more reactive in nucleophilic aromatic substitution .
- Synthetic Yields: Substituents influence synthetic efficiency. For example, unsubstituted pyrrolopyridine esters (e.g., 10a in ) achieve 95% yield, while chloro or methoxy derivatives show lower yields (71–80%) due to steric or electronic challenges .
- Safety Profile: Analogs like 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid () are classified with hazards (H302, H315), suggesting the nitro-substituted compound may require careful handling to avoid toxicity .
Physicochemical Properties
- Solubility: The nitro group’s electron-withdrawing nature may reduce aqueous solubility compared to hydroxyl or methoxy analogs. Methyl esters generally enhance lipid solubility, favoring membrane permeability in drug candidates .
- Stability: Nitro groups can confer stability under acidic conditions but may render the compound susceptible to reduction (e.g., conversion to amines) under reductive environments .
Biologische Aktivität
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester (CAS No. 136818-50-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : 162.15 g/mol
- CAS Number : 136818-50-3
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with a carboxylic acid and nitro substituents, which are critical for its biological activity.
Biological Activity Overview
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly their role as phosphodiesterase inhibitors and their effects on various cellular pathways.
1. Phosphodiesterase Inhibition
One of the primary biological activities associated with this class of compounds is their inhibition of phosphodiesterase (PDE) enzymes. Specifically:
- PDE4B Inhibition : Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown selective inhibition against PDE4B, which is implicated in inflammatory responses and various CNS disorders. For example, compound 11h demonstrated an IC50 value of approximately 0.48 µM against PDE4B, indicating potent inhibitory activity .
2. Anti-inflammatory Effects
Research indicates that these compounds can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .
3. Antitumor Activity
Recent studies have highlighted the efficacy of certain derivatives against fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors:
- FGFR Inhibition : Compound 4h exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. It inhibited proliferation and induced apoptosis in breast cancer cells (4T1) while also reducing their migration and invasion capabilities .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the pyrrolo[2,3-b]pyridine structure influence biological activity:
- Substituent Variations : Altering the substituents on the nitrogen or carbon atoms within the ring system can enhance selectivity and potency against specific targets like PDE4B or FGFRs.
- Ring Size and Hydrophobicity : The size of the substituents and their hydrophobic characteristics play crucial roles in determining the overall efficacy of these compounds .
Case Studies
Several case studies have been documented regarding the biological effects of these compounds:
- In Vitro Studies on Inflammation :
- Cancer Cell Proliferation :
Q & A
Basic: What synthetic routes are commonly employed for preparing 1H-pyrrolo[2,3-b]pyridine derivatives, and how can the nitro and methyl ester groups be introduced?
Answer:
The synthesis typically involves:
- Core scaffold formation : Alkylation of pyrrolopyridine precursors using NaH and methyl iodide (MeI) to introduce methyl groups at specific positions .
- Nitration : Controlled nitration with HNO₃ at low temperatures (0°C to room temperature) to avoid over-nitration or decomposition. Reaction monitoring via TLC or HPLC is critical .
- Esterification : Methyl ester introduction via acid-catalyzed esterification (e.g., HCl/MeOH) or coupling reactions with methyl halides under basic conditions .
Basic: How is structural characterization of this compound performed, and what analytical techniques are prioritized?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) resolve aromatic protons (δ 7.5–8.5 ppm) and nitro/ester functionalities. For example, a singlet at δ ~2.50 ppm may indicate the methyl ester group .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯O interactions in dimeric structures) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+1]⁺ peaks), while HRMS validates elemental composition .
Advanced: How can researchers optimize nitration conditions to minimize side reactions like over-nitration or ring oxidation?
Answer:
- Temperature control : Maintain reactions at 0–5°C to limit radical side reactions.
- Stoichiometry : Use 1.1–1.3 equivalents of HNO₃ to avoid excess nitronium ion generation.
- Solvent selection : Polar aprotic solvents (e.g., H₂SO₄/AcOH mixtures) enhance regioselectivity .
- Post-reaction quenching : Neutralize excess acid with NaHCO₃ to prevent decomposition.
Advanced: How should researchers address contradictions in spectral data or synthetic yields across studies?
Answer:
- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst batch). For example, Pd(PPh₃)₄ activity varies with storage .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., de-esterified acids or di-nitrated derivatives) .
- Cross-validation : Compare XRD data with computational models (DFT) to confirm bond angles/distances .
Advanced: What strategies ensure diastereoselectivity during functionalization of the pyrrolopyridine core?
Answer:
- Chiral auxiliaries : Use tert-butyl carbamate groups to direct stereochemistry during coupling reactions .
- Catalytic asymmetry : Employ Pd catalysts with chiral ligands (e.g., BINAP) for Suzuki-Miyaura couplings .
- Temperature modulation : Lower temperatures favor kinetic control, reducing racemization .
Advanced: How does the nitro group influence the compound’s stability under varying pH or light conditions?
Answer:
- pH sensitivity : Nitro groups destabilize the compound under basic conditions (pH > 9), leading to ester hydrolysis. Stabilize with buffered solutions (pH 4–6) .
- Photodegradation : Nitro-aromatics are prone to UV-induced decomposition. Store in amber vials and avoid prolonged light exposure .
Advanced: What methodologies are used to evaluate the compound’s biological activity, such as cytotoxicity or enzyme inhibition?
Answer:
- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7), with IC₅₀ calculations .
- SAR studies : Modify the nitro or ester groups and test against target enzymes (e.g., kinases). For example, 3-nitro derivatives show enhanced activity over non-nitrated analogs .
- ADME profiling : Use LC-MS to assess metabolic stability in liver microsomes .
Advanced: What purification challenges arise from byproducts in the synthesis, and how are they resolved?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
